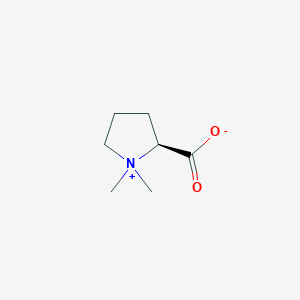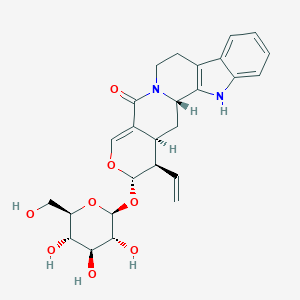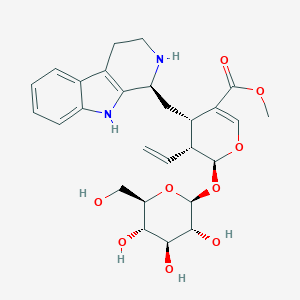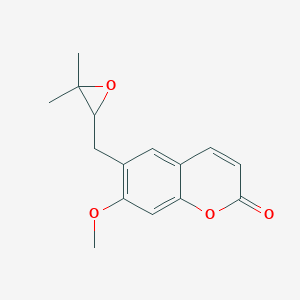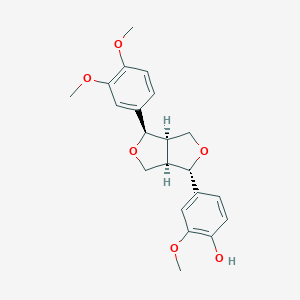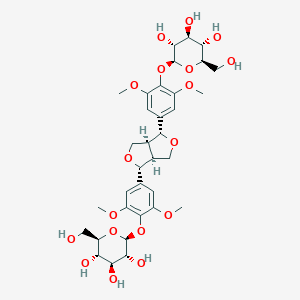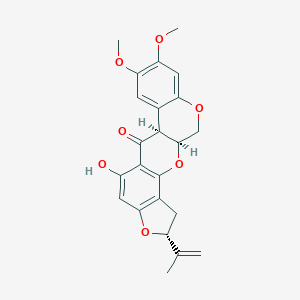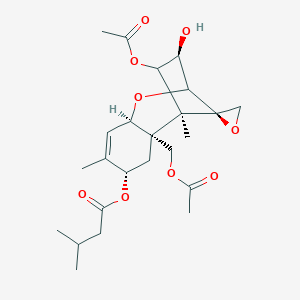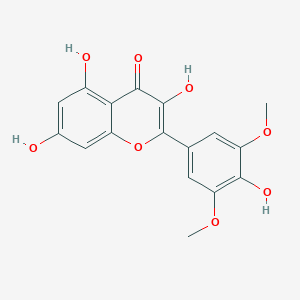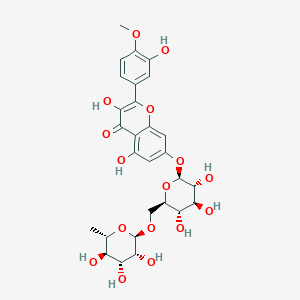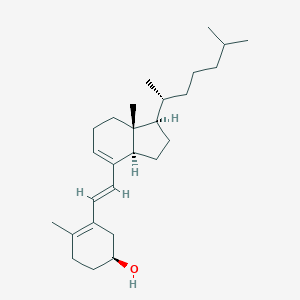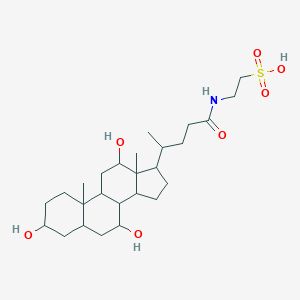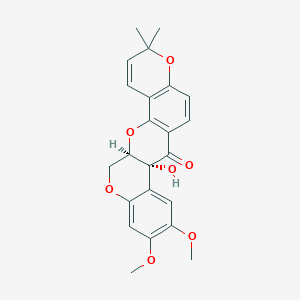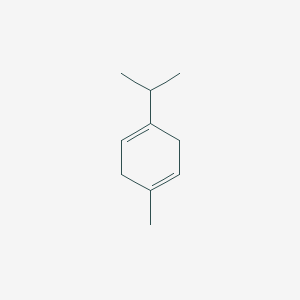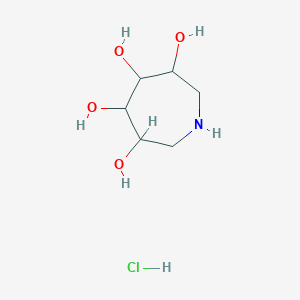
Azepane-3,4,5,6-tetrol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepane-3,4,5,6-tetrol;hydrochloride is a synthetic derivative of the naturally occurring alkaloid azepane. It is a white crystalline solid that is soluble in water and ethanol. This compound has a wide range of applications, from medical research to industrial chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azepane-3,4,5,6-tetrol;hydrochloride can be synthesized through various methodsThe final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Azepane-3,4,5,6-tetrol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Azepane-3,4,5,6-tetrol;hydrochloride has diverse applications in scientific research due to its unique chemical structure and biological activity. Some of its key applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Acts as a DNA binding reagent, making it useful in genetic and molecular biology research.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antidiabetic activities.
Industry: Employed in the synthesis of pharmaceuticals and other industrial chemicals.
Mechanism of Action
Azepane-3,4,5,6-tetrol;hydrochloride can be compared with other similar compounds such as azepane, oxepane, silepane, phosphepane, and thiepane . These compounds share a similar seven-membered ring structure but differ in their functional groups and chemical properties. This compound is unique due to its multiple hydroxyl groups and hydrochloride salt form, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
178964-40-4 |
|---|---|
Molecular Formula |
C6H14ClNO4 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
(3R,4R,5R,6R)-azepane-3,4,5,6-tetrol;hydrochloride |
InChI |
InChI=1S/C6H13NO4.ClH/c8-3-1-7-2-4(9)6(11)5(3)10;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m1./s1 |
InChI Key |
UJBGXSDFDJMWFZ-MVNLRXSJSA-N |
SMILES |
C1C(C(C(C(CN1)O)O)O)O.Cl |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@H](CN1)O)O)O)O.Cl |
Canonical SMILES |
C1C(C(C(C(CN1)O)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


